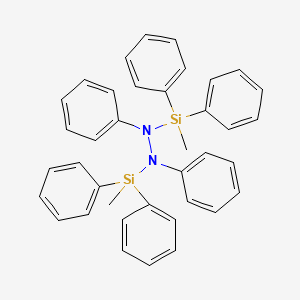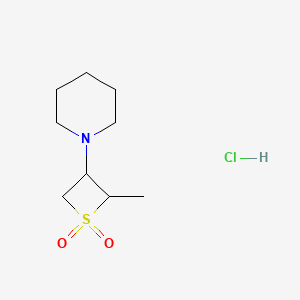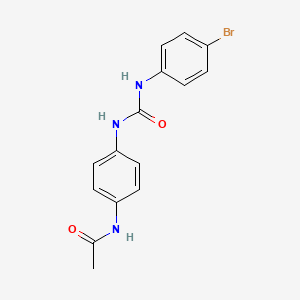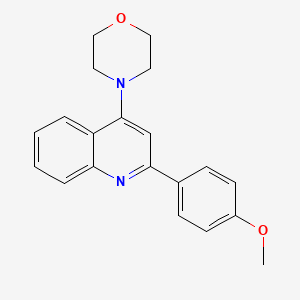
Tetrakis(3-methylphenyl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(3-methylphenyl)plumbane is an organolead compound characterized by the presence of four 3-methylphenyl groups attached to a central lead atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(3-methylphenyl)plumbane typically involves the reaction of lead(II) chloride with 3-methylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
PbCl2+4C6H4(CH3)MgBr→Pb(C6H4(CH3))4+2MgBrCl
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of lead oxides and other oxidized derivatives.
Substitution: The compound can participate in substitution reactions where the 3-methylphenyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Lead oxides and various oxidized organic derivatives.
Substitution Products: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Tetrakis(3-methylphenyl)plumbane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of organolead compounds are studied for their potential use in imaging and as therapeutic agents.
Wirkmechanismus
The mechanism of action of Tetrakis(3-methylphenyl)plumbane involves its ability to interact with various molecular targets through its lead center. The lead atom can form coordination complexes with other molecules, influencing their reactivity and stability. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with ligands.
Electron Transfer: Participation in redox reactions due to the lead atom’s ability to change oxidation states.
Vergleich Mit ähnlichen Verbindungen
Tetrakis(4-methylphenyl)plumbane: Similar structure but with 4-methylphenyl groups.
Tetrakis(phenyl)plumbane: Contains phenyl groups instead of 3-methylphenyl groups.
Uniqueness: Tetrakis(3-methylphenyl)plumbane is unique due to the presence of the 3-methylphenyl groups, which can influence the compound’s steric and electronic properties, making it distinct from other organolead compounds.
Eigenschaften
CAS-Nummer |
41825-71-2 |
|---|---|
Molekularformel |
C28H28Pb |
Molekulargewicht |
572 g/mol |
IUPAC-Name |
tetrakis(3-methylphenyl)plumbane |
InChI |
InChI=1S/4C7H7.Pb/c4*1-7-5-3-2-4-6-7;/h4*2-3,5-6H,1H3; |
InChI-Schlüssel |
OQBLQWYCRKUOLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)[Pb](C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




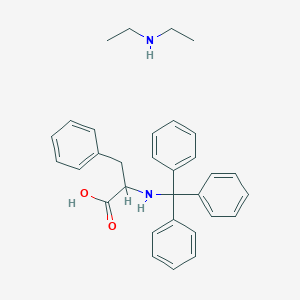

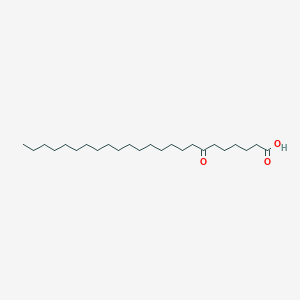
![2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B11949033.png)
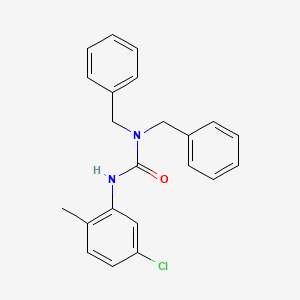
![2-[(2,6-Dichloroanilino)carbonyl]benzoic acid](/img/structure/B11949048.png)
